![molecular formula C9H10N4 B1285663 [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine CAS No. 956191-88-1](/img/structure/B1285663.png)
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-pyrazol-1-yl)pyridin-3-ylmethylamine (6-PPMA) is an organic compound derived from the pyrazole ring system that has a wide variety of uses in scientific research. 6-PPMA has been studied extensively in the past few decades due to its unique properties and potential applications in a variety of fields.
科学的研究の応用
Antitubercular Agents
Pyrazolo[3,4-b]pyridines, which include compounds like [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine, have been identified as potential antitubercular agents. Their derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The design and synthesis of these compounds aim to find potent anti-TB drugs that can be used in shortening TB therapy .
Inhibitors of Xanthine Oxidase
These compounds have also been explored for their inhibitory effects on xanthine oxidase, an enzyme involved in the metabolic breakdown of purines in humans which produces uric acid. Inhibitors of this enzyme are sought after for the treatment of conditions like gout, where uric acid levels become excessively high .
Alzheimer’s Disease Treatment
Research has indicated that pyrazolo[3,4-b]pyridine derivatives could be beneficial in the treatment of Alzheimer’s disease. This application is based on the ability of these compounds to interact with biological targets that are relevant to the pathology of Alzheimer’s .
Gastrointestinal Diseases
The derivatives of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine have been studied for their potential use in treating various gastrointestinal diseases. This includes disorders that affect the stomach and intestines, possibly by affecting the gut flora or influencing the inflammatory processes within the gastrointestinal tract .
Anorexia Nervosa Treatment
There is potential for these compounds to be used in the treatment of anorexia nervosa, a serious and potentially life-threatening eating disorder characterized by an abnormally low body weight, intense fear of gaining weight, and a distorted perception of body weight .
Cholesterol Formation Inhibition
Compounds in the pyrazolo[3,4-b]pyridine class have been proven to be cholesterol formation-inhibiting compounds. This application is particularly important in the context of cardiovascular diseases, where the inhibition of cholesterol synthesis can lead to a reduction in the risk of heart attacks and strokes .
特性
IUPAC Name |
(6-pyrazol-1-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFUHSBSCYJJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585418 |
Source
|
Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine | |
CAS RN |
956191-88-1 |
Source
|
Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。